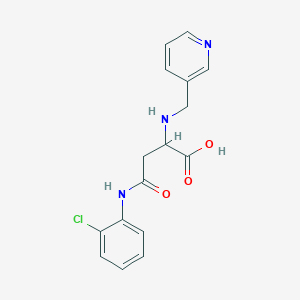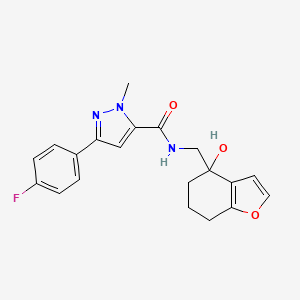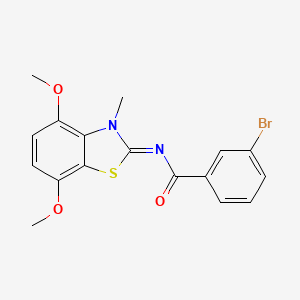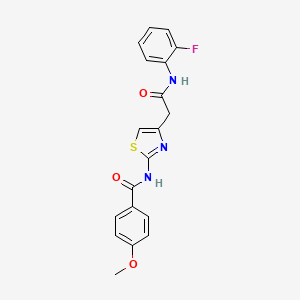
4-((2-氯苯基)氨基)-4-氧代-2-((吡啶-3-基甲基)氨基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, 4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, is a structurally complex molecule that may be related to various compounds studied for their potential biological activities and chemical properties. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with a precursor such as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, which can react with other agents like antipyrin to yield new butanoic acid derivatives . These derivatives can further react with hydrazines to produce pyridazinone derivatives, which can be used to prepare dithio derivatives and other heterocyclic compounds with potential biological activity . The synthesis process can be complex and may involve unexpected reactions, such as the formation of chloropyridazine derivatives when reacting with POCl3 .
Molecular Structure Analysis
The molecular structure and properties of related compounds have been studied using techniques like single crystal X-ray diffraction . These studies reveal details about the molecular conformation, hydrogen bonding patterns, and supramolecular structures that can influence the compound's behavior and interactions . For instance, the crystal structure of a similar compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, features strong O-H...N hydrogen bonded chains and C-H...O interactions, resulting in a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The reactivity of related compounds can be diverse, with the ability to undergo various chemical reactions. For example, the chloropyridazine derivative mentioned earlier can react with different nucleophiles, such as hydrazine hydrate, sodium azide, and anthranilic acid, leading to a range of products with different properties and potential applications . The behavior of these compounds in specific assays, such as the NBP assay procedure, can also provide insights into their reactivity and mechanisms of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques like FT-IR, FT-Raman spectroscopy, and NMR spectroscopy . These studies provide information on vibrational spectra, molecular electronic energy, geometrical structure, and other thermodynamical properties . Additionally, the first-order hyperpolarizability and related properties of these molecules can be calculated, which are indicative of their nonlinear optical behavior and stability arising from hyperconjugative interactions and charge delocalization .
科学研究应用
土壤和矿物质对苯氧基除草剂的吸附
一项研究回顾了 2,4-D 和其他苯氧基除草剂对各种土壤和矿物质的吸附实验,表明土壤参数对了解这些化合物环境归趋的重要性 (Werner, Garratt, & Pigott, 2012)。
绿原酸:药理学综述
另一项研究重点关注绿原酸 (CGA),强调了其生物学和药理学作用,包括抗氧化、抗炎和保肝活性 (Naveed 等人,2018)。
杀虫剂工业废水的处理方案
对杀虫剂工业产生的废水处理的研究讨论了通过生物过程和活性炭去除有毒污染物(包括 2,4-D),强调了这些方法在生产高质量流出物方面的有效性 (Goodwin、Carra、Campo 和 Soares,2018)。
2,4-D 除草剂毒性研究的全球趋势
一项科学计量学综述分析了 2,4-D 除草剂毒性研究的全球趋势和差距,建议未来研究重点关注分子生物学和基因表达 (Zuanazzi、Ghisi 和 Oliveira,2020)。
安全和危害
未来方向
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential uses. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and assessments of its potential as a drug or other useful substance .
属性
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-5-1-2-6-13(12)20-15(21)8-14(16(22)23)19-10-11-4-3-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXFCMGKKXYSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chlorophenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2509749.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)
